N-{4-[(propylamino)sulfonyl]phenyl}acetamide
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Overview
Description
“N-{4-[(propylamino)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H14N2O3S . It is also known by other names such as N-Acetyl-4,4’-diaminodiphenylsulfone, Acetanilide, 4’-sulfanilyl-, Acetyldapsone, N-Acetyldapsone, MADDS, Monoacetyldapsone, 4’-Sulfanilylacetanilide, and 4-Acetylamino-4’-aminodiphenyl sulfone .
Molecular Structure Analysis
The molecular structure of “N-{4-[(propylamino)sulfonyl]phenyl}acetamide” consists of a central acetamide group attached to a phenyl ring, which is further connected to a sulfonyl group . The sulfonyl group is linked to a propylamino group .Scientific Research Applications
Analgesic Activity
N-[4-(propylsulfamoyl)phenyl]acetamide: derivatives have been synthesized and studied for their analgesic properties. One derivative in particular, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide , exhibited analgesic activity comparable to or superior than paracetamol . This suggests that the compound and its derivatives could be potential candidates for the development of new pain-relief medications.
Antimicrobial Agents
Research has indicated that certain derivatives of N-[4-(propylsulfamoyl)phenyl]acetamide show promising potential as antimicrobial agents. These compounds have been tested against bacterial and fungal strains, revealing their capability to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This application is crucial in the development of new treatments for resistant bacterial strains.
Antioxidant Properties
The antioxidant effects of N-[4-(propylsulfamoyl)phenyl]acetamide derivatives have been evaluated through various assays. The results suggest that these compounds could serve as a basis for developing novel antioxidants, which are important in protecting the body from oxidative stress and related diseases .
Drug Design and Synthesis
The compound’s derivatives are being explored in drug design and synthesis. Medicinal chemists are utilizing N-[4-(propylsulfamoyl)phenyl]acetamide as a scaffold to develop tailored drugs with improved safety and efficacy. This is part of an integrated system aiming to produce novel pharmaceuticals .
Computational Chemistry Applications
In silico studies involving N-[4-(propylsulfamoyl)phenyl]acetamide derivatives have been conducted to predict their biological effects and interactions at the molecular level. Computational chemistry applications are used to study drugs’ utilization and their biological effects, which is essential for the preclinical phase of drug development .
Alternative Toxicity Testing
The toxicity of N-[4-(propylsulfamoyl)phenyl]acetamide derivatives has been assessed using alternative methods such as testing on freshwater cladoceran Daphnia magna . These studies are important for evaluating the environmental impact and safety profile of new chemical entities before they enter clinical trials .
Future Directions
The future research directions for “N-{4-[(propylamino)sulfonyl]phenyl}acetamide” and similar compounds could involve further exploration of their antimicrobial and antitumor activities . Additionally, more detailed studies on their synthesis, chemical properties, and mechanisms of action could provide valuable insights for the development of new therapeutic agents .
properties
IUPAC Name |
N-[4-(propylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-8-12-17(15,16)11-6-4-10(5-7-11)13-9(2)14/h4-7,12H,3,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSGAJPGMFKPCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propylsulfamoyl)phenyl]acetamide |
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